molecular formula C16H13N3O5S B2414376 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 895440-80-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2414376
CAS No.: 895440-80-9
M. Wt: 359.36
InChI Key: RHSJXJZRJQQMQH-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways and Derivatives : Research has explored the synthesis of various benzothiazole derivatives, including compounds related to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide. These studies focus on creating novel heterocyclic compounds with potential biological activities. For instance, synthesis of quinazolino‐1,3‐benzothiazine derivatives involves ring-closure reactions of N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives, highlighting the versatility of such compounds in synthesizing complex heterocycles (Szabo et al., 1992).

  • Chemical Behavior and Analysis : Investigations into the electrochemical behaviors of related compounds, like N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, provide insights into their electrochemical properties, which are crucial for understanding their reactivity and potential applications in various fields (Zeybek et al., 2009).

Biological Activities

  • Antimicrobial Properties : Benzothiazole derivatives, including structures similar to this compound, have demonstrated potent antimicrobial activities. This is evident in studies where these compounds are utilized as scaffolds for synthesizing derivatives with significant antimicrobial potential (Abbas et al., 2014).

  • Antibacterial Efficacy : Specific benzothiazole derivatives have shown notable antibacterial activity against pathogens like Streptococcus pyogenes. This suggests the potential of this compound derivatives in developing new antibacterial agents (Gupta, 2018).

  • Antitumor Activity : Investigations into the antitumor properties of benzothiazole derivatives reveal their potential in cancer treatment. Novel derivatives of 6-amino-2-phenylbenzothiazole, for example, have shown cytostatic activities against various human cancer cell lines, underscoring the therapeutic potential of similar compounds (Racané et al., 2006).

Material Science Applications

  • Crystal Structure and Optical Properties : Studies on compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide focus on their crystal structure and optical properties, indicating the relevance of similar compounds in material science, especially for their optical and thermal properties (Prabukanthan et al., 2020).

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-12-7-10-14(8-13(12)24-2)25-16(17-10)18-15(20)9-5-3-4-6-11(9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJXJZRJQQMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.